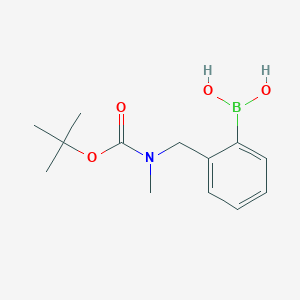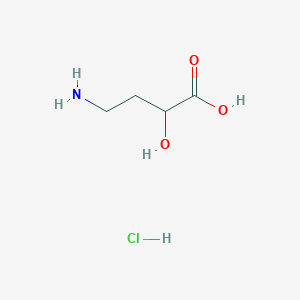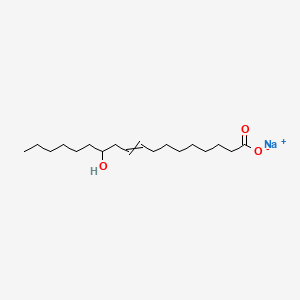
Sodium (R,Z)-12-hydroxyoctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (R,Z)-12-hydroxyoctadec-9-enoate is a sodium salt of a fatty acid derivative. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate typically involves the saponification of oleic acid. The process begins with the hydroxylation of oleic acid to introduce a hydroxyl group at the 12th carbon position. This is followed by neutralization with sodium hydroxide to form the sodium salt.
Hydroxylation: Oleic acid is reacted with a hydroxylating agent such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group.
Neutralization: The hydroxylated oleic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing and consistent reaction conditions.
Temperature Control: Maintaining an optimal temperature range to facilitate the hydroxylation and neutralization reactions.
Purification: The final product is purified through filtration and crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (R,Z)-12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 12-keto-octadec-9-enoate or 12-carboxy-octadec-9-enoate.
Reduction: Formation of 12-hydroxyoctadecanoate.
Substitution: Formation of 12-halo-octadec-9-enoate derivatives.
Aplicaciones Científicas De Investigación
Sodium (R,Z)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability and nutrient uptake.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Mecanismo De Acción
The mechanism of action of Sodium (R,Z)-12-hydroxyoctadec-9-enoate is primarily attributed to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.
Sodium Oleate: Similar to Sodium (R,Z)-12-hydroxyoctadec-9-enoate but lacks the hydroxyl group at the 12th position.
Sodium Laurate: A shorter chain fatty acid salt used in personal care products.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct physicochemical properties, making it more versatile in various applications compared to its counterparts.
Propiedades
Fórmula molecular |
C18H33NaO3 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
sodium;12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1 |
Clave InChI |
IJRHDFLHUATAOS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



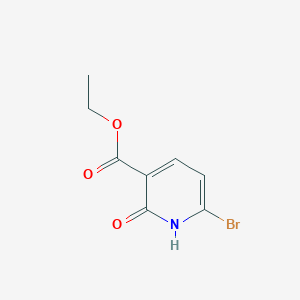


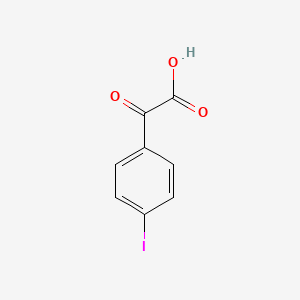
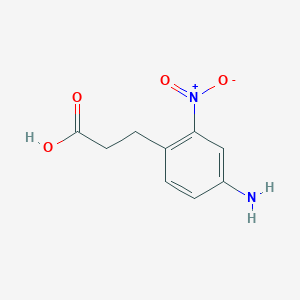
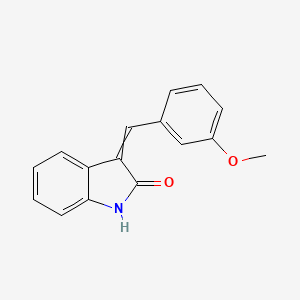
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B12510815.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)

